

In-Depth Technical Guide to Palavit G for Research Applications

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Compound of Interest

Compound Name:	Palavit G
CAS No.:	130661-21-1
Cat. No.:	B1176635

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Palavit G**, a self-curing methyl methacrylate-based modeling resin. The information is curated for research applications, focusing on its material properties, experimental protocols for standardized testing, and visualization of key workflows.

Core Technical Data

Palavit G is a two-component (powder and liquid) acrylic resin known for its high precision, rigidity, and residue-free burnout, making it suitable for the fabrication of casting models.^{[1][2]} While a comprehensive manufacturer's data sheet with all mechanical properties is not publicly available, the following data has been compiled from product information and scientific literature.

Material Composition and Physical Properties

The resin is composed of a methyl methacrylate-based liquid and a powder based on methacrylate copolymers.^[3] The catalyst system utilizes a tertiary amine, and the powder

contains dibenzoyl peroxide as an initiator.[3] It is important to note that **Palavit G** is not intended for intraoral use.[4]

Property	Value	Citations
Composition	Methyl methacrylate-based polymer	[3][4]
Curing Mechanism	Self-curing (cold-curing)	[2][5]
Density	1.2 g/cm ³	[4]
Fusion Temperature	Approx. 110°C (230°F)	[4][6]
Color	Red (for optical control of layer thickness)	[7][8]
Mixing Ratio (Powder:Liquid)	Approx. 5:3	[4][9]
Curing Time	Approx. 10 minutes at ambient temperature	[4][6]

Performance Characteristics

The following table includes specific performance data for **Palavit G** found in scientific literature, alongside representative mechanical properties for similar methyl methacrylate-based dental resins. This provides researchers with an expected performance range for materials of this type.

Parameter	Palavit G Specific Value	Representative Values for Similar Resins	Citations
Polymerization Contraction	6.5% ± 0.5%	-	
Water Sorption (µg/mm ³)	11.33 ± 0.33	19.7 - 30.46	[6][10][11]
Water Solubility (µg/mm ³)	-0.05 ± 0.23	< 3.69	[6][10][11]
Flexural Strength (MPa)	Not Available	76.3 - 128.9	[2][11][12]
Compressive Strength (MPa)	Not Available	~130 - 300	[9][13][14]

Disclaimer: The flexural and compressive strength values are representative of methyl methacrylate-based dental resins and are provided for reference. Specific testing of **Palavit G** is recommended for precise measurements.

Experimental Protocols

For researchers aiming to characterize **Palavit G** or similar dental resins, adherence to standardized testing protocols is crucial for reproducible and comparable results. The following methodologies are based on established standards such as ISO 4049 and ADA Specification No. 12 for polymer-based restorative and denture base materials.[1][5]

Specimen Preparation for Mechanical Testing

- **Mixing:** The powder and liquid components are mixed in the recommended ratio of approximately 5:3.[4][9] Mixing should be performed in a suitable vessel until a homogeneous dough is formed.
- **Molding:** The mixed resin is packed into a stainless steel mold of specified dimensions for the intended test (e.g., for flexural strength, a mold of 25 mm x 2 mm x 2 mm is common).

- **Curing:** The material is allowed to self-cure at ambient temperature (typically 23 °C ± 2 °C) for the manufacturer-specified time (approximately 10 minutes).[4] It is critical to avoid incorporating air bubbles during mixing and packing.
- **Demolding and Finishing:** Once fully cured, the specimen is carefully removed from the mold. Any flash or excess material is removed, and the specimen is finished with fine-grit silicon carbide paper to achieve the precise dimensions required by the testing standard.
- **Conditioning:** Specimens are typically conditioned before testing by storing them in distilled water at 37 °C for a specified period (e.g., 24 hours) to simulate oral conditions.

Flexural Strength Test (Three-Point Bending)

This test is performed according to ISO 4049 standards to determine the material's resistance to bending forces.

- **Apparatus:** A universal testing machine equipped with a three-point bending fixture is used. The distance between the supports is typically set to 20 mm.
- **Procedure:** The conditioned specimen is placed on the supports of the testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
- **Calculation:** The flexural strength (σ) in megapascals (MPa) is calculated using the formula: $\sigma = 3FL / 2bh^2$ where F is the maximum load at fracture (N), L is the distance between the supports (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).

In Vitro Cytotoxicity Evaluation

While **Palavit G** is not for intraoral use, its biocompatibility may be relevant for certain in vitro research models. A general protocol for assessing the cytotoxicity of resin-based materials is as follows:

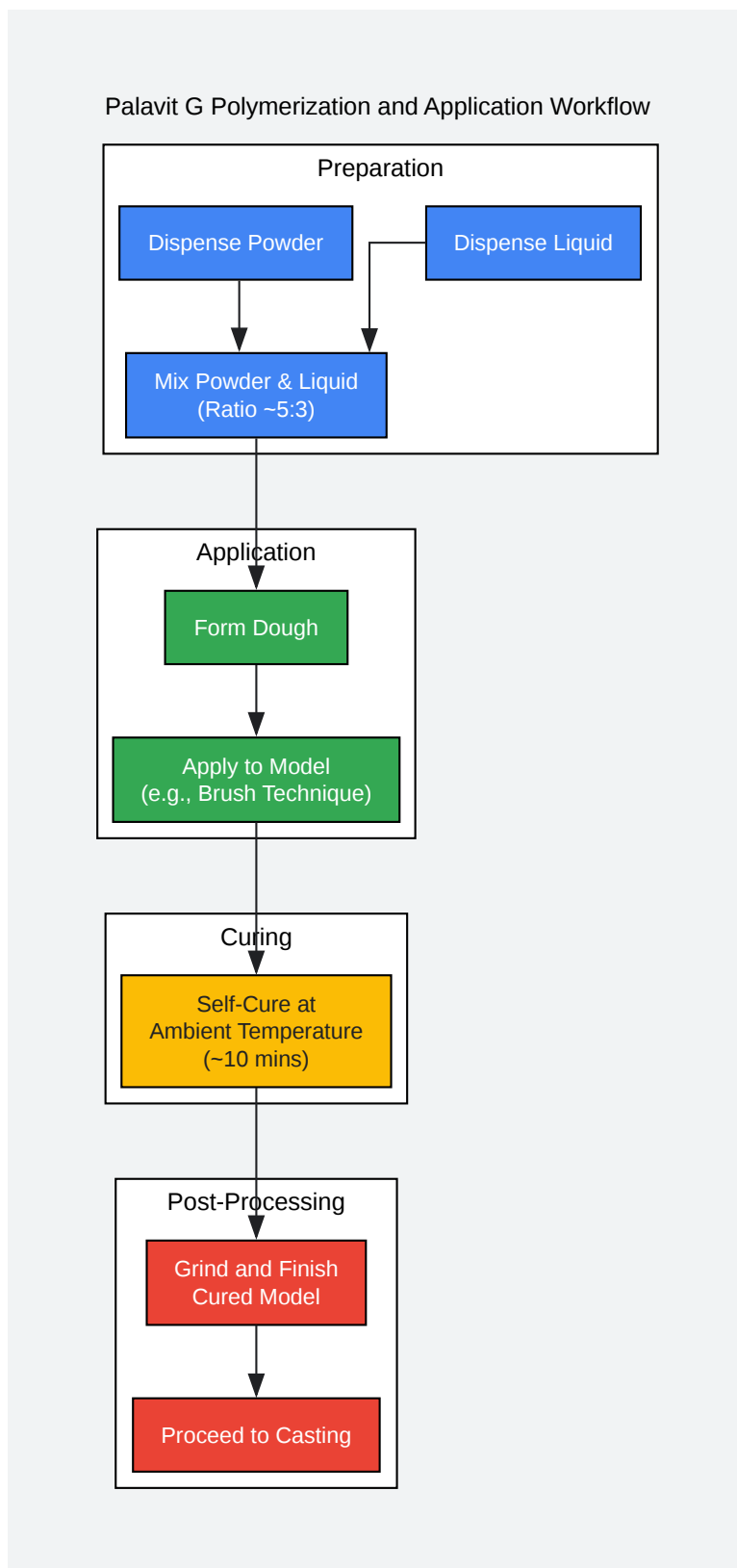
- **Eluate Preparation:** Cured **Palavit G** specimens of a standardized surface area are incubated in a cell culture medium for a defined period (e.g., 24 to 72 hours) to allow for the leaching of any residual monomers or other components.

- **Cell Culture:** A suitable cell line (e.g., human gingival fibroblasts or osteoblasts) is cultured in a multi-well plate until a confluent monolayer is formed.
- **Exposure:** The culture medium is replaced with the prepared eluates (in various concentrations) and incubated for a specified time. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are included.
- **Viability Assay:** Cell viability is assessed using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity in cells exposed to the eluate compared to the negative control indicates a cytotoxic effect.

Visualizations

Polymerization and Application Workflow

The following diagram illustrates the typical workflow for preparing and applying **Palavit G** in a laboratory setting.

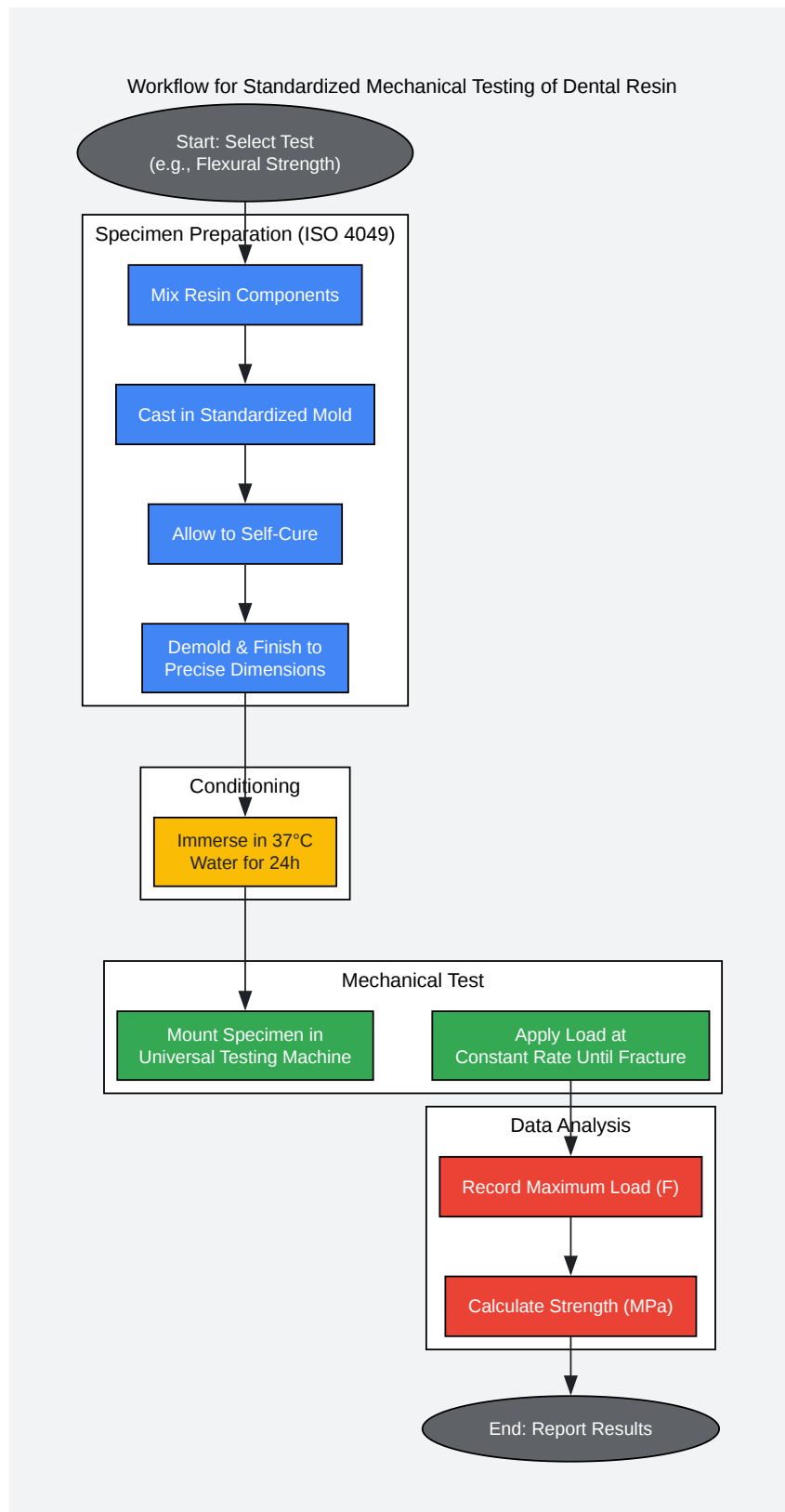


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Palavit G Polymerization and Application Workflow

Standardized Mechanical Testing Workflow

This diagram outlines the logical flow of an experimental setup for determining the mechanical properties of a dental resin like **Palavit G**, based on ISO standards.



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